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AIAP Technical Support Center
Welcome to the technical support center for the ATAC-seq Integrative Analysis Pipeline (AIAP).

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals optimize AIAP parameters,

especially when working with noisy ATAC-seq data.

Frequently Asked Questions (FAQs)
Q1: What are the common sources of noise in ATAC-seq
data?
A: Noise in ATAC-seq data can originate from both experimental procedures and biological

factors. Common sources include using an incorrect number of cells, which can lead to either

over- or under-tagmentation, and contamination with dead cells that release cell-free DNA,

increasing background noise.[1][2][3][4] High mitochondrial DNA content is another frequent

issue, as the mitochondrial genome is highly accessible to the Tn5 transposase, leading to

wasted sequencing reads.[5] Additionally, variations in library preparation, such as the ratio of

Tn5 transposase to nuclei and the number of PCR cycles, can introduce bias and affect data

quality.[4][6][7]

Q2: How can I identify if my ATAC-seq data is noisy?
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A: Several quality control (QC) metrics can help you identify noisy ATAC-seq data. A primary

indicator is a low Transcription Start Site (TSS) enrichment score, which measures the signal-

to-noise ratio.[8] Good quality data typically shows a distinct periodic pattern in the fragment

size distribution, corresponding to nucleosome-free regions and mono-, di-, and tri-

nucleosomes.[9] The absence of this pattern can suggest issues like over-tagmentation.[9]

Other key QC metrics to assess include library complexity, the fraction of reads in peaks

(FRiP), and the percentage of mitochondrial reads.[1][5][10]

Q3: What is a good TSS enrichment score and FRiP
score?
A: For human and mouse data, a TSS enrichment score greater than 5 or 6 is generally

recommended.[2] The Fraction of Reads in Peaks (FRiP) score, which indicates the proportion

of reads located in called peak regions, should ideally be greater than 0.3, although values

above 0.2 are often considered acceptable.[10] Low scores for either of these metrics can be

indicative of a poor signal-to-noise ratio in your data.[9]

Q4: Can I still get meaningful results from noisy ATAC-
seq data?
A: Yes, it is often possible to extract meaningful biological insights from noisy ATAC-seq data,

but it requires careful parameter optimization during the analysis phase. Adjusting parameters

for read trimming, alignment, and peak calling can help to improve the signal-to-noise ratio.[9] It

is crucial to visually inspect your data in a genome browser, such as IGV, to validate that your

filtering and peak calling strategies are not removing real biological signals.[11]

Troubleshooting Guides
Guide 1: Optimizing Peak Calling Parameters for Noisy
Data
Peak calling is a critical step in ATAC-seq analysis where enriched regions of open chromatin

are identified.[12][13] With noisy data, default parameters for peak callers like MACS2 may not

perform optimally, leading to either too many false-positive peaks or missing true regions of

accessibility.[9][14]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.sc-best-practices.org/chromatin_accessibility/quality_control.html
https://www.accurascience.com/blogs_16_0.html
https://www.accurascience.com/blogs_16_0.html
https://support.basepairtech.com/support/solutions/articles/14000124251-what-quality-control-metrics-are-important-in-atac-seq-data-
https://training.galaxyproject.org/training-material/topics/epigenetics/tutorials/atac-seq/tutorial.html
https://www.encodeproject.org/atac-seq/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9590475/
https://www.encodeproject.org/atac-seq/
https://www.accurascience.com/blogs_16_0.html
https://www.accurascience.com/blogs_16_0.html
https://www.accurascience.com/blogs_26_1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10538491/
https://www.biostars.org/p/233574/
https://www.accurascience.com/blogs_16_0.html
https://www.biorxiv.org/content/10.1101/2021.01.25.428108v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem: The number of called peaks is either too high (likely many false positives) or too low

(missing real sites).

Solution: Adjusting MACS2 parameters is key to balancing sensitivity and specificity.
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Parameter Default Value
Recommended
Adjustment for
Noisy Data

Rationale

-q or --qvalue 0.05
Decrease to 0.01 or

lower (e.g., 0.005)

Increases the

stringency of peak

calling by lowering the

False Discovery Rate

(FDR) threshold,

which helps to reduce

the number of false-

positive peaks.

--shift -100 Set to -75

This parameter shifts

the reads by half the

fragment length to

center them over the

binding site. For

ATAC-seq, a 75 bp

shift is often more

appropriate.

--extsize 200 Set to 150

This parameter

extends the reads to

the estimated

fragment length. A 150

bp extension is

commonly used for

ATAC-seq data.

--nomodel OFF Turn ON (--nomodel)

This tells MACS2 not

to build a model of the

fragment size

distribution, which can

be beneficial if the

distribution is unusual

due to noise.
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--broad OFF
Consider turning ON

(--broad)

If you are expecting to

find broader regions of

open chromatin rather

than sharp peaks, this

option may be more

suitable.[9]

Experimental Workflow for Parameter Optimization:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.accurascience.com/blogs_16_0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Analysis

Evaluation

Parameter Tuning

Finalization

Start with Noisy ATAC-seq Data

Run MACS2 with Default Parameters

Evaluate Peaks (Number and Quality)

Visualize Peaks in IGV

Adjust q-value

Adjust shift/extsize

Use --nomodel

Re-run MACS2

Final Evaluation

Optimized Peak Set

 

Cytoplasm

Nucleus

Glucocorticoid

GR-HSP90 Complex

Binds

Active GR

Conformational Change

GR Dimer

Dimerization

Glucocorticoid
Response Element (GRE)

Binds to DNA

Target Gene

Regulates

mRNA

Transcription

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1212890?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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